N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine
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Overview
Description
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: This compound is known for its role as an inhibitor of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2 . These kinases are involved in various cellular processes such as hematopoiesis, immune balance, tissue repair, inflammation, apoptosis, and adipogenesis .
Preparation Methods
The synthesis of N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzothiazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. By inhibiting these kinases, the compound interferes with the JAK/STAT signaling pathway, which is crucial for the regulation of gene expression in response to cytokines and growth factors . This inhibition can lead to reduced inflammation and modulation of immune responses .
Comparison with Similar Compounds
N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: can be compared with other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. While these compounds share a similar mechanism of action, This compound may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties .
Similar Compounds
- Tofacitinib
- Ruxolitinib
- Baricitinib
These compounds are also JAK inhibitors but differ in their chemical structure and specific applications .
Properties
CAS No. |
312727-41-6 |
---|---|
Molecular Formula |
C16H23N3OS |
Molecular Weight |
305.4g/mol |
IUPAC Name |
N,N-dimethyl-6-(2-piperidin-1-ylethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H23N3OS/c1-18(2)16-17-14-7-6-13(12-15(14)21-16)20-11-10-19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
AEJVCCNCKQDWCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCCCC3 |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCCCC3 |
Origin of Product |
United States |
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